molecular formula C19H26N4O2 B5954392 N-[1-[2-[cyclohexyl(methyl)amino]-4-methylpyrimidin-5-yl]ethyl]furan-2-carboxamide

N-[1-[2-[cyclohexyl(methyl)amino]-4-methylpyrimidin-5-yl]ethyl]furan-2-carboxamide

Cat. No.: B5954392
M. Wt: 342.4 g/mol
InChI Key: RKRYKAVBNHKNJG-UHFFFAOYSA-N
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Description

N-[1-[2-[cyclohexyl(methyl)amino]-4-methylpyrimidin-5-yl]ethyl]furan-2-carboxamide is a complex organic compound with a unique structure that combines a furan ring, a pyrimidine ring, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-[cyclohexyl(methyl)amino]-4-methylpyrimidin-5-yl]ethyl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan-2-carboxylic acid derivative. This is followed by the introduction of the pyrimidine ring through a series of condensation reactions. The cyclohexyl group is then added via nucleophilic substitution reactions. The final step involves the formation of the amide bond under mild conditions, often using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key reactions.

Chemical Reactions Analysis

Types of Reactions

N-[1-[2-[cyclohexyl(methyl)amino]-4-methylpyrimidin-5-yl]ethyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The cyclohexyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include alkyl halides and aryl halides, often in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various alkyl or aryl substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving pyrimidine and furan rings.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-[2-[cyclohexyl(methyl)amino]-4-methylpyrimidin-5-yl]ethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids, while the furan ring can participate in various biochemical reactions. The cyclohexyl group can enhance the compound’s binding affinity to certain proteins, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[2-[cyclohexyl(methyl)amino]-4-methylpyrimidin-5-yl]ethyl]furan-2-carboxamide
  • N-[1-[2-[cyclohexyl(methyl)amino]-4-methylpyrimidin-5-yl]ethyl]thiophene-2-carboxamide
  • N-[1-[2-[cyclohexyl(methyl)amino]-4-methylpyrimidin-5-yl]ethyl]benzene-2-carboxamide

Uniqueness

This compound is unique due to the combination of the furan ring with the pyrimidine and cyclohexyl groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds with different ring systems.

Properties

IUPAC Name

N-[1-[2-[cyclohexyl(methyl)amino]-4-methylpyrimidin-5-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-13(21-18(24)17-10-7-11-25-17)16-12-20-19(22-14(16)2)23(3)15-8-5-4-6-9-15/h7,10-13,15H,4-6,8-9H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRYKAVBNHKNJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(C)NC(=O)C2=CC=CO2)N(C)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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